2-(1,3-Benzothiazol-2-ylthio)succinic acid
Overview
Description
2-(1,3-Benzothiazol-2-ylthio)succinic acid is a chemical compound that appears to be involved in the synthesis of peptides and potentially in the modification of sugars. The compound contains a benzothiazole moiety, which is a heterocyclic compound consisting of a fusion of benzene and thiazole rings. This moiety is known for its utility in various chemical reactions due to its stability and reactivity. The presence of the succinic acid component suggests that the compound could be used as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, a reagent known as 3-(succinimidoxy)-1,2-benzoisothiazole-1,1-dioxide has been used to convert carboxylic acids into their corresponding N-hydroxysuccinimide esters . This process is significant because it allows for the preparation of various dipeptides and complex peptides such as leucine-enkephalin in good yields. Although the exact synthesis of 2-(1,3-Benzothiazol-2-ylthio)succinic acid is not detailed, the use of similar benzothiazole derivatives in peptide synthesis suggests that similar methodologies could be applied.
Molecular Structure Analysis
The molecular structure of 2-(1,3-Benzothiazol-2-ylthio)succinic acid would likely feature a benzothiazole ring system attached to a succinic acid moiety via a thioether linkage. This structure is inferred from the name of the compound and the known chemistry of benzothiazole derivatives. The thioether linkage is known to be a versatile functional group in organic synthesis, often serving as a handle for further chemical transformations.
Chemical Reactions Analysis
The benzothiazol-2-ylthio group has been utilized as a leaving group in chemical reactions, such as the C-alkylation of unsaturated sugars . The ability of this group to facilitate stereospecific syn conjugate alkyl attacks is noteworthy and could be attributed to the coordination of the organometallic reagent to the thio-heterocyclic moiety. This suggests that 2-(1,3-Benzothiazol-2-ylthio)succinic acid could also participate in similar chemical reactions, potentially acting as a precursor for the synthesis of various organic molecules.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(1,3-Benzothiazol-2-ylthio)succinic acid are not provided in the data, we can infer some general characteristics based on the structure. The compound would likely be solid at room temperature and could exhibit moderate solubility in organic solvents due to the presence of the benzothiazole ring. The succinic acid moiety would contribute acidic properties, making the compound capable of participating in acid-base reactions. The stability of the benzothiazole ring could also confer thermal stability to the compound.
Scientific Research Applications
Synthesis Applications
C-Alkylation in Carbohydrate Chemistry : The benzothiazol-2-ylthio group, related to 2-(1,3-Benzothiazol-2-ylthio)succinic acid, has been used in C-alkylation of a 2,3-enopyranoside structure. This application demonstrates its utility in the synthesis of complex carbohydrate molecules (Neirabeyeh & Rollin, 1990).
Preparation of Acrylic Acid Derivatives : It is involved in the preparation of cis- and trans-β-(benzothiazol-2-ylthio) acrylic acids, showcasing its role in creating structurally diverse chemical compounds (Rozhova & Zav’yalova, 1973).
Synthesis of Phenylethanone and Benzothiazole Derivatives : The compound is used in synthesizing 2-(benzothiazol-2-ylthio)-1-phenylethanone and 2-(acetonylthio)benzothiazole, indicating its versatility in creating diverse organic molecules (Al-Omran & El-Khair, 2014).
Industrial Applications
Corrosion Inhibition : Benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-ylthio)succinic acid, are studied for their corrosion inhibiting effects, particularly against steel in acidic solutions (Hu et al., 2016).
Synthesis of Heterocyclic Compounds : Derivatives of 2-(benzo[d]thiazol-2’-ylthio)acetohydrazide are synthesized, demonstrating the compound's role in creating novel heterocyclic structures with potential industrial applications (Al-Omran & El-Khair, 2016).
Biological and Medicinal Research
Antimicrobial Activity : Derivatives of 2-Mercaptobenzothiazole, a related compound, show promising antimicrobial activity, indicating potential therapeutic applications in the medical field (Al-Smaisim et al., 2010).
Antibacterial Agents Synthesis : The synthesis of quinazolin-4(3H)-ones as potential antibacterial agents, using 2-amino benzothiazoles, highlights its importance in the development of new antimicrobial drugs (Sharma et al., 2012).
In Vitro Antiparasitic Properties : The compound shows antiparasitic properties against Leishmania infantum and Trichomonas vaginalis, underscoring its potential in treating parasitic infections (Delmas et al., 2002).
Biochemical and Biophysical Research
Self-Assembly in Solution : Studies on benzothiazole derivatives, including their potential for self-aggregation and formation of nanoparticles, are relevant for applications in nanotechnology and biochemistry (Hassan et al., 2010).
Bioimaging Applications : A benzothiazole-based fluorescent probe has been developed for bioimaging of Hg2+ and Cu2+ ions in living cells, demonstrating the compound's utility in biological imaging and diagnostics (Gu et al., 2017).
Safety And Hazards
The safety symbol for 2-(1,3-Benzothiazol-2-ylthio)succinic acid is GHS07, and the signal word is "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)butanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S2/c13-9(14)5-8(10(15)16)18-11-12-6-3-1-2-4-7(6)17-11/h1-4,8H,5H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDSXENYLDIORL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20888625 | |
Record name | Butanedioic acid, 2-(2-benzothiazolylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20888625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Butanedioic acid, 2-(2-benzothiazolylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-(1,3-Benzothiazol-2-ylthio)succinic acid | |
CAS RN |
95154-01-1 | |
Record name | (2-Benzothiazolylthio)succinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95154-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, 2-(2-benzothiazolylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid, 2-(2-benzothiazolylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20888625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (benzothiazol-2-ylthio)succinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Butanedioic acid, 2-(2-benzothiazolylthio) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.031 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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